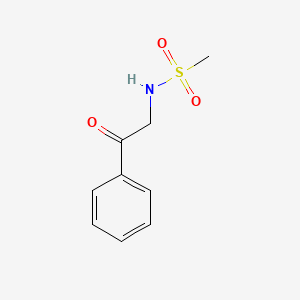

N-(2-oxo-2-phenylethyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-phenacylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-14(12,13)10-7-9(11)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZXNAIRHOPDTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-oxo-2-phenylethyl)methanesulfonamide can be synthesized through a multi-step process. One common method involves the reaction of N-(2-oxo-2-substituted)methanesulfonamide with an appropriate aldehyde and cyanoacetamide in a mixture of ethanol and triethyl orthoformate. Anhydrous granulated potassium carbonate is added as a base to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for N-(2-oxo-2-phenylethyl)methanesulfonamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-phenylethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Organic Chemistry

N-(2-oxo-2-phenylethyl)methanesulfonamide serves as a building block in organic synthesis. It is utilized in creating more complex molecules and as a reagent in various chemical reactions, such as:

- Oxidation : Forms sulfonic acid derivatives.

- Reduction : Converts the oxo group to a hydroxyl group.

- Substitution : Participates in nucleophilic substitution reactions.

Recent studies have highlighted its potential biological activities , including:

- Antimicrobial Properties : Investigated for its efficacy against various pathogens.

- Anticancer Activity : Shown to inhibit the growth of cancer cells, particularly in studies involving HeLa and MCF-7 cell lines, with significant tumor size reduction observed in mouse models .

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications. Its structure suggests interactions with biological targets, making it a candidate for drug discovery and development. Notably, it has been part of research focused on developing inhibitors for diseases such as COVID-19 .

Data Table: Summary of Applications

Case Studies

- Anticancer Research :

- COVID-19 Drug Activity :

- Synthetic Methodology :

Mechanism of Action

The mechanism of action of N-(2-oxo-2-phenylethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

N-(2-Oxo-2-phenylethyl)methanesulfonamide shares core structural motifs with other sulfonamides, differing primarily in substituents on the phenyl or alkyl groups. Key analogues include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Br) enhance sulfonamide acidity, influencing solubility and reactivity .

- Steric Hindrance: Bulky substituents (e.g., phenoxy groups) reduce enzymatic degradation, improving metabolic stability .

- Hydrogen Bonding: The ketone group in N-(2-oxo-2-phenylethyl)methanesulfonamide facilitates stronger intermolecular interactions compared to non-ketone analogues, affecting crystallinity and solubility .

Comparison with Analogues :

- N-(2-Fluorophenyl)methanesulfonamide : Synthesized via copper-catalyzed N-arylation, avoiding multi-step protocols .

- Furan-2-sulfonamides : Require bromination of furan followed by sulfonylation, introducing complexity .

Physicochemical Properties

- NMR Spectroscopy : The $ ^1H $ NMR spectrum of N-(2-oxo-2-phenylethyl)methanesulfonamide shows characteristic peaks at δ 3.2 ppm (CH₃SO₂) and δ 4.8 ppm (NH), with aromatic protons at δ 7.3–7.5 ppm .

- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s formalism) predicts dimeric H-bonding motifs for sulfonamides, stabilizing crystal lattices .

- Solubility: The ketone group increases polarity compared to non-oxo analogues like N-(2-phenoxyphenyl)methanesulfonamide, which is more lipophilic (logP ~2.5) .

Biological Activity

N-(2-oxo-2-phenylethyl)methanesulfonamide is a sulfonamide derivative with the molecular formula C₉H₁₁NO₃S and a molecular weight of 213.26 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and substitution. It can react with carbanions and has been noted for its role in vicarious nucleophilic substitution at a benzene ring activated by sulfur-based electron-withdrawing groups.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₃S |

| Molecular Weight | 213.26 g/mol |

| Chemical Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that N-(2-oxo-2-phenylethyl)methanesulfonamide exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a therapeutic agent in treating infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. It has been investigated for its ability to inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific studies have reported that derivatives of this compound can effectively target cancerous cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .

The biological activity of N-(2-oxo-2-phenylethyl)methanesulfonamide is believed to be mediated through several biochemical pathways:

- Targeting Enzymatic Pathways : The compound interacts with specific enzymes involved in cell signaling and metabolism, leading to altered cellular responses.

- Induction of Apoptosis : It may promote programmed cell death in cancer cells, contributing to its anticancer effects.

- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress within cells .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, N-(2-oxo-2-phenylethyl)methanesulfonamide was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Potential

A research team conducted a series of experiments on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). The compound demonstrated IC50 values ranging from 10 µM to 20 µM, indicating significant cytotoxic effects on these cell lines. Flow cytometry analysis revealed that treatment with the compound led to an increase in early apoptotic cells compared to control groups .

Summary of Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | MIC of 32 µg/mL against S. aureus |

| Anticancer Activity | IC50 values between 10 µM - 20 µM |

| Mechanism | Induction of apoptosis in cancer cells |

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Expect signals at δ 3.1–3.3 ppm (CH₃SO₂) and δ 4.5–4.7 ppm (N-CH₂-CO). Aromatic protons appear at δ 7.2–7.6 ppm (compare with for analogous compounds).

- ¹³C NMR : Carbonyl (C=O) at ~200 ppm, sulfonamide (SO₂) at ~45 ppm .

- FTIR : Strong absorptions at 1650–1700 cm⁻¹ (C=O stretch) and 1320–1350 cm⁻¹ (asymmetric SO₂ stretch) .

- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ (calculated m/z: 242.08).

How do hydrogen bonding patterns influence the solid-state structure of N-(2-oxo-2-phenylethyl)methanesulfonamide?

Advanced Research Question

Hydrogen bonding is critical for crystal packing:

- Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., D(2) chains via N–H···O=S interactions).

- Interactions : The sulfonamide NH forms hydrogen bonds with adjacent carbonyl oxygen (d ≈ 2.8 Å, θ ≈ 160°) .

- Impact on Solubility : Strong intermolecular H-bonding reduces solubility in non-polar solvents, necessitating polar aprotic solvents (DMF, DMSO) for crystallization.

What computational methods predict the electronic properties and reactivity of N-(2-oxo-2-phenylethyl)methanesulfonamide?

Advanced Research Question

- DFT Studies : Use B3LYP/6-311++G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~5 eV, indicating moderate reactivity) .

- Solvent Effects : Include PCM models to simulate aqueous or DMSO environments.

- Reactivity Hotspots : Electrostatic potential maps highlight nucleophilic regions at the carbonyl oxygen and electrophilic sites at the sulfonamide sulfur .

How can contradictory biological activity data for sulfonamide derivatives be resolved?

Advanced Research Question

- Assay Validation :

- Use dose-response curves (IC₅₀/EC₅₀) to confirm activity thresholds.

- Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. SPR for enzyme inhibition).

- Metabolic Stability : Test for degradation in liver microsomes (e.g., CYP450 isoforms) to rule out false negatives due to rapid metabolism .

- Structural Confounds : Ensure enantiomeric purity via chiral HPLC; impurities < 2% .

What strategies improve yield in multi-step syntheses of N-(2-oxo-2-phenylethyl)methanesulfonamide derivatives?

Basic Research Question

- Intermediate Monitoring : Use LC-MS to track intermediates and optimize quenching times.

- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions .

- Solvent Selection : Switch to DMF for steps requiring high solubility of polar intermediates.

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Advanced Research Question

- Modification Sites :

- Phenyl Ring : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to enhance electrophilicity.

- Oxo Group : Replace with thioxo or selenoxo to modulate hydrogen bonding .

- Bioisosteres : Substitute methanesulfonamide with trifluoromethanesulfonamide to improve metabolic stability .

- In Silico Screening : Dock derivatives into target proteins (e.g., carbonic anhydrase) using AutoDock Vina to prioritize synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.